

Application Note: Comprehensive Analytical Characterization of N-(2-methylpropyl)pyridine-3-carboxamide Derivatives

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Compound of Interest

Compound Name:	<i>N</i> -(2-methylpropyl)pyridine-3-carboxamide
CAS No.:	78114-53-1
Cat. No.:	B185121

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-methylpropyl)pyridine-3-carboxamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Structurally analogous to nicotinamide (a form of vitamin B3), these molecules feature a pyridine core, a vital pharmacophore in numerous therapeutic agents. The isobutyl amide substitution offers a lipophilic component that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Robust and comprehensive analytical characterization is paramount for any new chemical entity. It ensures identity, purity, and quality, which are critical for reproducible research and are foundational requirements for regulatory submissions. This guide provides a detailed framework of analytical techniques and protocols tailored for the in-depth characterization of this specific class of molecules. The methodologies described herein are designed to be self-

validating systems, emphasizing the scientific rationale behind experimental choices to ensure trustworthy and reproducible results.

Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Principle: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[1] For **N-(2-methylpropyl)pyridine-3-carboxamide**, a reverse-phase HPLC (RP-HPLC) method is ideal. The molecule's moderate polarity allows it to interact with a nonpolar stationary phase (like C18) while being eluted by a polar mobile phase.[2] The pyridine ring contains a strong chromophore, making UV detection a highly sensitive and suitable choice for quantification.

Causality in Method Design: The choice of a C18 column is based on its versatility and proven efficacy for separating a wide range of small organic molecules. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves a dual purpose: the gradient elution ensures that both the main compound and any potential impurities (with varying polarities) are effectively separated and eluted with sharp peaks, while the formic acid acidifies the mobile phase. This acidification protonates the pyridine nitrogen, preventing peak tailing and ensuring symmetrical peak shapes, which is critical for accurate integration and quantification.

Protocol: Purity Determination by RP-HPLC

- Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]
- Sample Preparation:
 - Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
 - Filter the solution through a 0.22 µm syringe filter to remove any particulates before injection.
- Chromatographic Conditions:

- A detailed table of chromatographic conditions is provided below for clarity.

Parameter	Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Standard reverse-phase column for small molecules.
Mobile Phase A	0.1% Formic Acid in Water	Acid modifier to improve peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic solvent for elution.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}$ C	Ensures reproducible retention times.
Injection Vol.	10 μ L	Standard volume for analytical HPLC.
Detection	UV at 262 nm	Wavelength of maximum absorbance for the pyridine ring.
Gradient Elution	See table below	To ensure separation of impurities with different polarities.

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

- **System Suitability:** Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is $\leq 2.0\%$, as per common pharmaceutical guidelines.[4][5]
- **Data Analysis:**
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by the area percent method: $\text{Purity \%} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.

Identity and Molecular Weight Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is a powerful and indispensable technique in pharmaceutical analysis, combining the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[6][7] It provides unambiguous confirmation of the molecular weight of the target compound and can be used to identify impurities and degradation products.[6] For **N-(2-methylpropyl)pyridine-3-carboxamide**, electrospray ionization (ESI) in positive ion mode is highly effective due to the basicity of the pyridine nitrogen, which is easily protonated.

Protocol: Molecular Weight Verification by LC-MS

- **Instrumentation:** An HPLC or UPLC system coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[8]

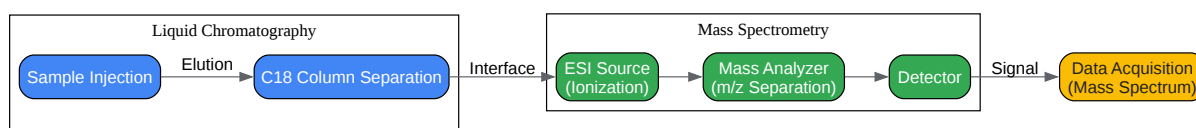
- Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in the initial mobile phase conditions.
- LC-MS Conditions:
 - Use the same HPLC method as described in Section 1 to ensure correlation between UV and MS data.
 - MS Detector Settings (Example for a Quadrupole MS):

Parameter	Setting	Rationale
Ionization Mode	ESI Positive	The pyridine nitrogen is readily protonated.
Capillary Voltage	3.5 kV	To generate a stable electrospray.
Cone Voltage	30 V	To facilitate ion transfer and minimal fragmentation.
Source Temp.	150 °C	To aid desolvation.
Desolvation Temp.	350 °C	To remove solvent from the ions.
Scan Range	m/z 50 - 500	To cover the expected molecular ion and fragments.

- Data Interpretation:
 - Expected Molecular Weight: The molecular formula for **N-(2-methylpropyl)pyridine-3-carboxamide** is C₁₀H₁₄N₂O. The monoisotopic mass is 178.1106 g/mol .
 - Expected Ion: In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺.
 - Expected m/z: The mass-to-charge ratio (m/z) for the [M+H]⁺ ion should be approximately 179.1184.^[9]

- Fragmentation: By increasing the cone voltage, fragmentation can be induced. Expected fragments include the loss of the isobutyl group or cleavage of the amide bond, which can provide further structural confirmation.[10][11]

Visualization: LC-MS Workflow



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Caption: Workflow for LC-MS analysis.

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ^1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ^{13}C NMR provides information about the carbon skeleton.[12]

Causality in Experimental Choices: Deuterated chloroform (CDCl_3) is a common and effective solvent for this type of molecule. Tetramethylsilane (TMS) is used as an internal standard because its protons and carbon resonate at a position (0 ppm) that does not typically overlap with signals from organic molecules. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton and carbon signals by showing which protons are coupled to each other and which protons are directly attached to which carbons, respectively.[12]

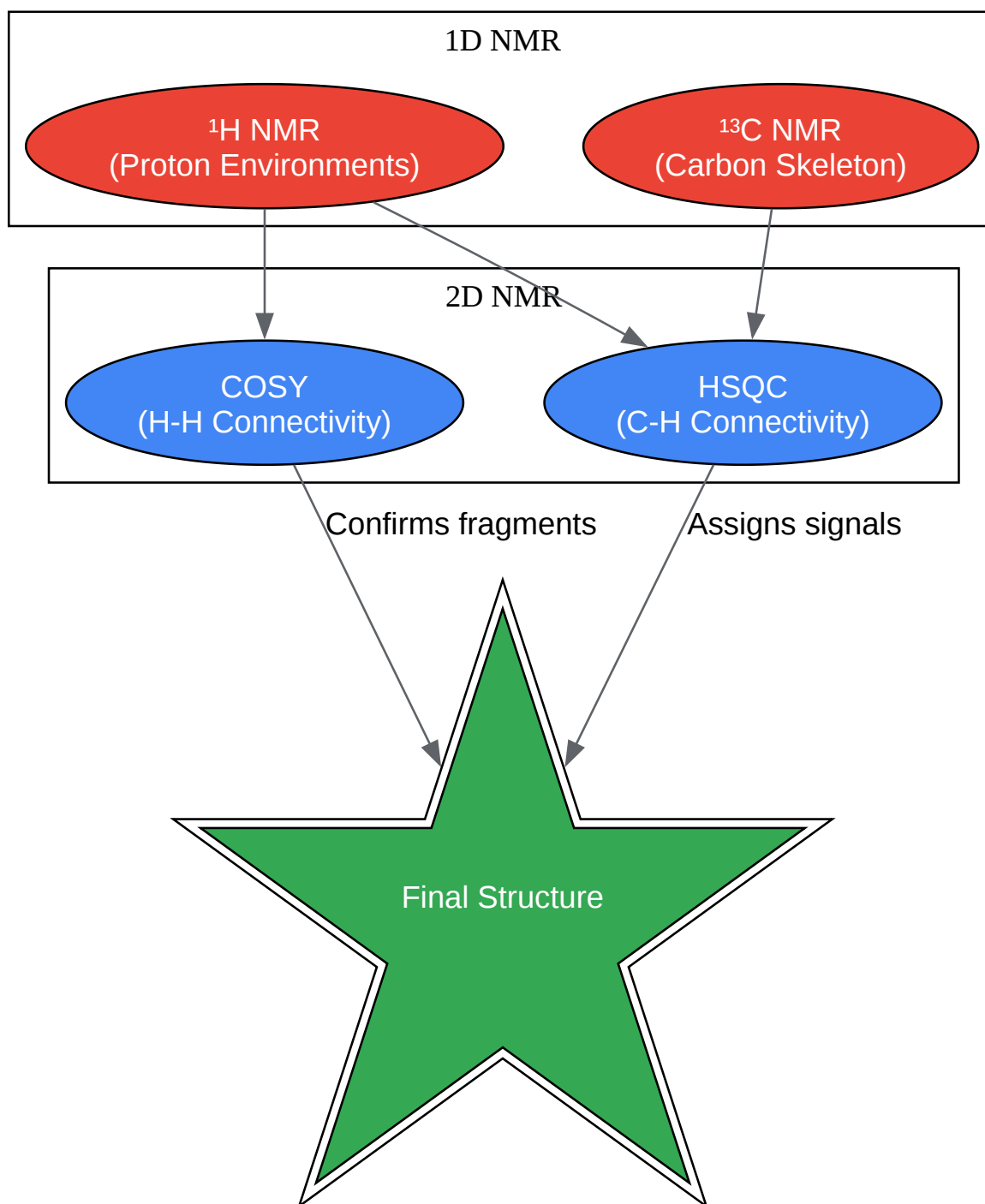
Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire standard ^1H , ^{13}C , COSY, and HSQC spectra.
- Data Interpretation (Predicted Chemical Shifts):
 - The structure of **N-(2-methylpropyl)pyridine-3-carboxamide** is shown below with predicted proton environments.

Proton(s)	Predicted ^1H Shift (ppm)	Multiplicity	Integration
H-a (NH)	7.5 - 8.5	Broad Singlet	1H
H-b, H-c, H-d, H-e	7.3 - 9.0	Multiplets	4H total
H-f (CH_2)	3.2 - 3.4	Triplet	2H
H-g (CH)	1.8 - 2.0	Multiplet	1H
H-h (CH_3)	0.9 - 1.1	Doublet	6H

- ^{13}C NMR: Expect ~8 distinct signals in the ^{13}C NMR spectrum (some aromatic carbons may overlap). The carbonyl carbon ($\text{C}=\text{O}$) will be the most downfield signal, typically around 165-175 ppm.[\[13\]](#)[\[14\]](#)

Visualization: Structural Elucidation Logic



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Caption: Integrated NMR strategy for structure confirmation.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies.[15] This provides a "fingerprint" of the functional groups present. It is an excellent and rapid technique to confirm the presence of key structural motifs.[16]

Protocol: FTIR Analysis

- Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample analysis.
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm^{-1} .
- Data Interpretation (Expected Absorption Bands):

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})	Appearance
N-H (Amide)	Stretch	3300 - 3500	Medium, sharp
C-H (Aromatic)	Stretch	3000 - 3100	Medium, sharp
C-H (Aliphatic)	Stretch	2850 - 3000	Strong, sharp
C=O (Amide I)	Stretch	1650 - 1680	Strong, sharp[17]
N-H (Amide II)	Bend	1510 - 1550	Medium, sharp[17]
C=C, C=N (Aromatic)	Stretch	1400 - 1600	Medium to weak, sharp

Causality: The C=O stretch (Amide I band) is particularly diagnostic and is expected to be one of the strongest peaks in the spectrum.[18] Its position confirms the presence of a conjugated

amide. The N-H stretch of the secondary amide provides clear evidence for this specific functional group.[17]

Integrated Analytical Strategy

A comprehensive characterization relies on the synergistic use of these techniques. The recommended workflow is to first establish purity and identity using HPLC and LC-MS. Once purity is confirmed, a full structural elucidation is performed using NMR and FTIR. This integrated approach ensures that the material is not only pure but also structurally correct, providing a solid foundation for any further research or development activities. All methods should be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[19][20][21]

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